
1-Hexadecanoylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Hexadecanoylurea can be synthesized through the reaction of hexadecanoic acid with urea. The reaction typically involves heating hexadecanoic acid with urea in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions: 1-Hexadecanoylurea can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexadecanoic acid and urea.
Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products, although specific oxidized forms are less commonly studied.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and urea.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted urea derivatives.
科学研究应用
1-Hexadecanoylurea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 1-hexadecanoylurea is not well-documented in the literature. as a derivative of urea, it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. The specific molecular targets and pathways involved in its biological effects are still under investigation.
相似化合物的比较
Hexadecanamide: Similar in structure but lacks the carbamoyl group.
N-carbamoylpalmitamide: Another urea derivative with similar properties.
Hexadecanoylguanidine: Contains a guanidine group instead of a urea group.
Uniqueness: 1-Hexadecanoylurea is unique due to its specific combination of a long-chain fatty acid (hexadecanoic acid) and a urea moiety. This structure imparts distinct physical and chemical properties, making it suitable for various applications that other similar compounds may not fulfill.
属性
CAS 编号 |
5657-29-4 |
|---|---|
分子式 |
C17H34N2O2 |
分子量 |
298.5 g/mol |
IUPAC 名称 |
N-carbamoylhexadecanamide |
InChI |
InChI=1S/C17H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20)19-17(18)21/h2-15H2,1H3,(H3,18,19,20,21) |
InChI 键 |
RAYIKBNBOQQKSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


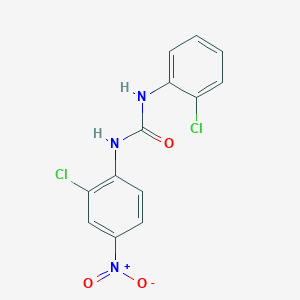

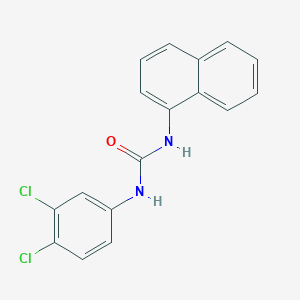

![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
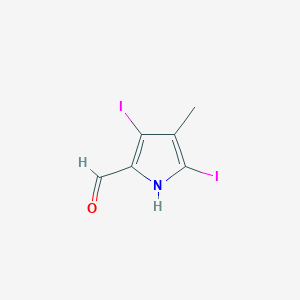
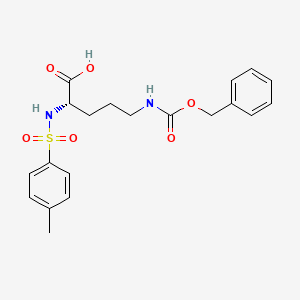
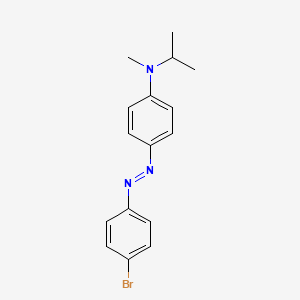
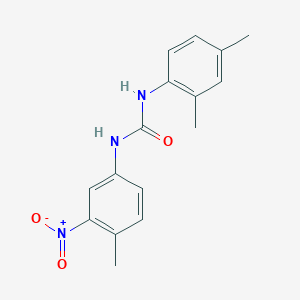

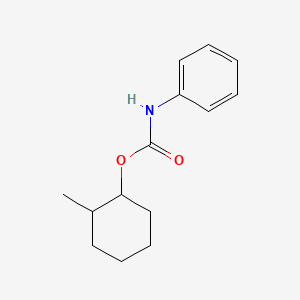
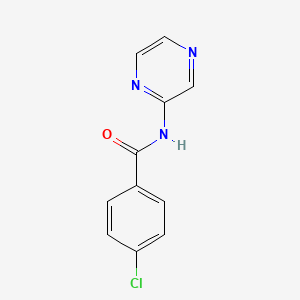
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
